5-PHENYL-2-THIENYLBORONIC ACID
Overview
Description
5-PHENYL-2-THIENYLBORONIC ACID is a boronic acid derivative with the molecular formula C10H9BO2S. It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a phenyl group. The compound is known for its versatility and reactivity, making it a crucial intermediate in the synthesis of various organic molecules .
Scientific Research Applications
5-PHENYL-2-THIENYLBORONIC ACID has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Utilized as a chemical probe to investigate biological processes by attaching biocompatible tags to the molecule.
Medicinal Chemistry: Explored for its potential in drug discovery and development.
Mechanism of Action
Target of Action
5-Phenyl-2-thienylboronic Acid, also known as (5-phenylthiophen-2-yl)boronic Acid or 5-Phenylthiophene-2-boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
In the SM coupling, the this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron reagent (this compound) transfers the nucleophilic organic group from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon–carbon bonds . The use of this compound in this reaction can lead to the formation of various organic compounds . The downstream effects of this pathway depend on the specific organic groups involved in the reaction .
Pharmacokinetics
As an organoboron compound, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, the nature of the solvent used, and the specific conditions under which it is used .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
Safety and Hazards
When handling 5-Phenylthiophene-2-boronic acid, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation . In case of accidental release, it is advised to sweep up and shovel the compound into suitable containers for disposal .
Future Directions
The use of boronic acids in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Given these findings, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-PHENYL-2-THIENYLBORONIC ACID can be synthesized through several methods. One common approach involves the borylation of 5-phenylthiophene using boronic acid reagents. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-PHENYL-2-THIENYLBORONIC ACID undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted thiophenes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the thiophene ring, making it less versatile in certain synthetic applications.
Thiophene-2-boronic Acid: Lacks the phenyl group, which can affect its reactivity and applications.
5-Methylthiophene-2-boronic Acid: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
Uniqueness
5-PHENYL-2-THIENYLBORONIC ACID is unique due to the presence of both a phenyl group and a thiophene ring, which enhances its reactivity and versatility in organic synthesis. This combination allows for a broader range of applications compared to its similar compounds .
Properties
IUPAC Name |
(5-phenylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSMKSPHBJFXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379983 | |
Record name | 5-Phenylthiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-95-2 | |
Record name | (5-Phenylthien-2-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenylthiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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